5-[5-(Pyrrolidin-1-ylsulfonyl)thiophen-2-yl]-1,2-oxazole
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Overview
Description
5-[5-(PYRROLIDINE-1-SULFONYL)THIOPHEN-2-YL]-1,2-OXAZOLE is a complex organic compound that features a combination of pyrrolidine, thiophene, and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(PYRROLIDINE-1-SULFONYL)THIOPHEN-2-YL]-1,2-OXAZOLE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine-1-sulfonyl Intermediate: This step involves the sulfonylation of pyrrolidine using sulfonyl chloride in the presence of a base such as triethylamine.
Synthesis of the Thiophene Derivative: The thiophene ring is functionalized with the pyrrolidine-1-sulfonyl group through a nucleophilic substitution reaction.
Cyclization to Form the Oxazole Ring: The final step involves the cyclization of the thiophene derivative with an appropriate oxazole precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-[5-(PYRROLIDINE-1-SULFONYL)THIOPHEN-2-YL]-1,2-OXAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
5-[5-(PYRROLIDINE-1-SULFONYL)THIOPHEN-2-YL]-1,2-OXAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 5-[5-(PYRROLIDINE-1-SULFONYL)THIOPHEN-2-YL]-1,2-OXAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- **5-(PYRROLIDINE-1-SULFONYL)THIOPHEN-2-YL]-ACETIC ACID
- **5-(PYRROLIDINE-1-SULFONYL)THIOPHEN-2-YL]METHANAMINE HYDROCHLORIDE
Uniqueness
5-[5-(PYRROLIDINE-1-SULFONYL)THIOPHEN-2-YL]-1,2-OXAZOLE is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H12N2O3S2 |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
5-(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C11H12N2O3S2/c14-18(15,13-7-1-2-8-13)11-4-3-10(17-11)9-5-6-12-16-9/h3-6H,1-2,7-8H2 |
InChI Key |
GUHWYZWNIMVZQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(S2)C3=CC=NO3 |
Origin of Product |
United States |
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